molecular formula C20H32O8 B14449884 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone CAS No. 78837-84-0

1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone

Katalognummer: B14449884
CAS-Nummer: 78837-84-0
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: DWCKZHIJVVRVMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is a complex organic compound with the molecular formula C20H32O8 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to facilitate the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone
  • 1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone

Comparison

1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is unique due to its specific arrangement of oxygen atoms and cyclic structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

78837-84-0

Molekularformel

C20H32O8

Molekulargewicht

400.5 g/mol

IUPAC-Name

1,4,13,16-tetraoxacyclotetracosane-5,12,17,24-tetrone

InChI

InChI=1S/C20H32O8/c21-17-9-5-1-2-6-10-18(22)26-15-16-28-20(24)12-8-4-3-7-11-19(23)27-14-13-25-17/h1-16H2

InChI-Schlüssel

DWCKZHIJVVRVMC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=O)OCCOC(=O)CCCCCCC(=O)OCCOC(=O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.